molecular formula C8H9NO3 B1293650 2,6-Dimethyl-3-nitrophenol CAS No. 6994-63-4

2,6-Dimethyl-3-nitrophenol

Cat. No.: B1293650
CAS No.: 6994-63-4
M. Wt: 167.16 g/mol
InChI Key: TZASZCQVZPLXHP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitrophenol derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-3-nitrophenol has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethyl-5-nitrophenol
  • 2,6-Dimethyl-3-nitroaniline
  • 2,4-Dimethyl-5-nitrobenzoic acid

Comparison: 2,6-Dimethyl-3-nitrophenol is unique due to the specific positioning of its functional groups, which influences its reactivity and applicationsThe presence of the nitro group in the meta position relative to the hydroxyl group distinguishes it from other nitrophenols, affecting its reactivity in substitution and reduction reactions .

Properties

IUPAC Name

2,6-dimethyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASZCQVZPLXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220223
Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-63-4
Record name 2,6-Dimethyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2,6-xylenol
Source ChemIDplus
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Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-2,6-xylenol
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Synthesis routes and methods

Procedure details

2,6-Dimethyl-3-nitrobenzenamine (10.4 g, 62.6 mmol) was dissolved in 75% sulfuric acid (200 ml). Mixture cooled to 0° C. and treated with a solution of sodium nitrite (4.53 g, 65.7 mmol) in concentrated sulfuric acid (25.0 ml). After the mixture had been stirred for 1 hour at this temperature, water (200 ml) was added and the mixture warmed to 60° C. until the evolution of gas ceased. The mixture was allowed to cool to room temperature and then filtered to afford 2,6-dimethyl-3-nitrophenol. MS m/z=168 (M+H)+. Calc'd for C8H9NO3: 169.18.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-3-nitrophenol
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2,6-Dimethyl-3-nitrophenol
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Reactant of Route 4
2,6-Dimethyl-3-nitrophenol
Reactant of Route 5
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Reactant of Route 6
2,6-Dimethyl-3-nitrophenol

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